molecular formula C15H15ClSi B132114 9-(Chlorodimethylsilyl)-9h-fluorene CAS No. 154283-78-0

9-(Chlorodimethylsilyl)-9h-fluorene

Cat. No.: B132114
CAS No.: 154283-78-0
M. Wt: 258.82 g/mol
InChI Key: KZHYCLVENKAPLZ-UHFFFAOYSA-N
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Description

9-(Chlorodimethylsilyl)-9h-fluorene: is an organosilicon compound that features a fluorene backbone substituted with a chlorodimethylsilyl group This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of fluorene with the reactivity of the chlorodimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chlorodimethylsilyl)-9h-fluorene typically involves the reaction of fluorene with chlorodimethylsilane in the presence of a catalyst. A common method includes:

    Reactants: Fluorene and chlorodimethylsilane.

    Catalyst: A Lewis acid such as aluminum chloride.

    Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reactants and control of reaction conditions is common to optimize the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorodimethylsilyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as alkoxides or amines.

    Oxidation Reactions: The compound can be oxidized to form silanol derivatives, which can further react to form siloxane linkages.

    Reduction Reactions: Reduction of the chlorodimethylsilyl group can yield dimethylsilyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Silanol Derivatives: Formed through oxidation reactions.

    Siloxane Linkages: Resulting from the condensation of silanol derivatives.

    Dimethylsilyl Derivatives: Produced through reduction reactions.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a precursor for the synthesis of catalysts in organic reactions.

    Polymer Chemistry: Incorporated into polymer backbones to enhance thermal stability and mechanical properties.

Biology and Medicine:

    Drug Delivery: Potential use in the development of drug delivery systems due to its ability to form stable siloxane linkages.

    Biocompatible Materials: Investigated for use in biocompatible materials for medical implants.

Industry:

    Organic Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

    Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 9-(Chlorodimethylsilyl)-9h-fluorene involves the reactivity of the chlorodimethylsilyl group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.

Comparison with Similar Compounds

    9-(Trimethylsilyl)-9h-fluorene: Similar structure but with a trimethylsilyl group instead of a chlorodimethylsilyl group.

    9-(Dimethylsilyl)-9h-fluorene: Lacks the chlorine atom, resulting in different reactivity.

    9-(Methyldichlorosilyl)-9h-fluorene: Contains two chlorine atoms, leading to increased reactivity in substitution reactions.

Uniqueness: 9-(Chlorodimethylsilyl)-9h-fluorene is unique due to the presence of the chlorodimethylsilyl group, which imparts distinct reactivity compared to other silyl-substituted fluorenes. This reactivity makes it a valuable intermediate in various chemical synthesis processes and applications in materials science.

Properties

IUPAC Name

chloro-(9H-fluoren-9-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClSi/c1-17(2,16)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHYCLVENKAPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340461
Record name 9-(chlorodimethylsilyl)-9h-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154283-78-0
Record name 9-(chlorodimethylsilyl)-9h-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 3000 ml flask, under nitrogen, was placed a solution of dichlorodimethyl silane (80.2 ml, 0.64 mol.) in 1000 ml of dry hexane, and the solution was Dre-cooled to −78° C. A suspension of fluorenyllithium (53.13 g, 0.32 mol.) in 2000 ml of hexane was slowly added via a cannula and the reaction mixture was stirred for an additional one hour at this temperature. The resulting mixture was gradually allowed to warm to room temperature and stirred for another 16 hours. The reaction mixture was then filtered under nitrogen, through a Celite plug (250 ml). The filtrate was concentrated and kept at −20° C. overnight. The resulting light-green crystals were recrystallised from hexane at −20° C. to afford 75.09 g (90.68 % yield) of chlorodimethyl-(9-fluorenyl)silane.
Quantity
80.2 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
fluorenyllithium
Quantity
53.13 g
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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